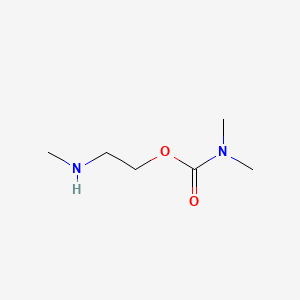

2-(Methylamino)ethyl dimethylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

161281-98-7 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 |

IUPAC Name |

2-(methylamino)ethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C6H14N2O2/c1-7-4-5-10-6(9)8(2)3/h7H,4-5H2,1-3H3 |

InChI Key |

DLFHMVMKKAJFCN-UHFFFAOYSA-N |

SMILES |

CNCCOC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(Methylamino)ethyl Dimethylcarbamate (B8479999)

The most direct approaches to synthesizing 2-(methylamino)ethyl dimethylcarbamate involve the formation of the carbamate (B1207046) linkage by reacting the precursor alcohol, 2-(methylamino)ethanol (B44016) (also known as N-methylethanolamine), with a suitable carbamoylating agent.

The formation of a carbamate involves the reaction of an alcohol with a source of the carbamoyl (B1232498) group. In the context of this compound, the key reaction is the esterification of the hydroxyl group of N-methylethanolamine with a dimethylcarbamoyl moiety. This transformation leverages the nucleophilicity of the alcohol to attack an activated carbonyl carbon. The presence of the secondary amine in the N-methylethanolamine starting material requires careful control of reaction conditions to ensure selective O-acylation over N-acylation. Generally, carbamoylation of alcohols can be achieved using reagents like isocyanates or carbamoyl chlorides. google.com The reaction with an isocyanate is a common method for preparing N-unsubstituted or N-monosubstituted carbamates, while carbamoyl chlorides are versatile for N,N-disubstituted carbamates.

A primary and widely documented method for synthesizing N,N-disubstituted carbamates is the reaction of an alcohol with a corresponding N,N-disubstituted carbamoyl chloride. wikipedia.org For the target compound, this involves reacting N-methylethanolamine with dimethylcarbamoyl chloride (DMCC). wikipedia.orgnih.gov This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govnoaa.gov The reaction proceeds as the hydroxyl group of N-methylethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMCC, leading to the displacement of the chloride leaving group. wikipedia.org

Figure 1. General reaction of an alcohol with dimethylcarbamoyl chloride.

Figure 1. General reaction of an alcohol with dimethylcarbamoyl chloride.

Alternative, "phosgene-free" methods have gained prominence due to the high toxicity of phosgene (B1210022) and its derivatives like DMCC. uantwerpen.begoogle.com These methods often utilize dimethyl carbonate (DMC) as a greener methylating and carbonylating agent. organic-chemistry.orgaip.org The transesterification of an alcohol with DMC can produce carbamates, often requiring a catalyst and specific reaction conditions to drive the equilibrium toward the desired product. researchgate.netrsc.orgnih.gov The reaction of amines with DMC can also yield carbamates, which could be a potential, though less direct, route. researchgate.net

Table 1: Comparison of Carbamate-Forming Reagents

| Reagent | General Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Dimethylcarbamoyl Chloride (DMCC) | R-OH + (CH₃)₂NCOCl → R-O-CO-N(CH₃)₂ + HCl | High reactivity, good yields. wikipedia.org | Highly toxic and carcinogenic reagent, corrosive HCl byproduct. wikipedia.orgnoaa.gov |

| Dimethyl Carbonate (DMC) | R-OH + (CH₃O)₂CO ⇌ R-O-CO-OCH₃ + CH₃OH | Low toxicity, environmentally benign. organic-chemistry.org | Lower reactivity, often requires catalyst and higher temperatures. aip.orgresearchgate.net |

| Phosgene/Diphosgene/Triphosgene | R-OH + COCl₂ → R-OCOCl; then + HN(CH₃)₂ → R-O-CO-N(CH₃)₂ | Versatile for many carbamate types. google.comuantwerpen.be | Extremely toxic, requires stringent safety precautions. uantwerpen.bersc.org |

While direct carbamoylation of N-methylethanolamine is the most straightforward route, alternative strategies could involve constructing the methylaminoethyl moiety on a pre-existing carbamate structure. One such hypothetical pathway is the N-alkylation of 2-aminoethyl dimethylcarbamate. This would involve a selective methylation of the primary amine. Reductive amination, for instance, using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, is a standard method for methylating primary amines to form secondary amines. youtube.comyoutube.com This method is generally effective and can provide high selectivity. Another approach is direct N-alkylation using a methylating agent such as methyl iodide, though this method runs a higher risk of over-alkylation to form a quaternary ammonium (B1175870) salt.

Synthesis of Structural Analogues and Precursors

The synthesis of compounds structurally related to this compound relies on the same core chemical principles but uses different starting materials to introduce variations in the amine or alcohol portions of the molecule.

The synthesis of N-substituted dimethylcarbamates is a broad field, often aimed at producing molecules for pharmaceutical or agricultural applications. wikipedia.org The general and most common method involves the reaction of a desired alcohol or phenol (B47542) with dimethylcarbamoyl chloride in the presence of a base. nih.gov The versatility of this reaction allows for the creation of a wide array of dimethylcarbamate esters from various alcoholic precursors.

For example, the synthesis of N-substituted carbamates can also be achieved from secondary amines through various routes. One method involves the deaminative coupling of primary amines, catalyzed by transition metals like ruthenium, to form secondary amines which can then be further functionalized. nih.gov More directly, secondary amines can be converted into their corresponding carbamates. For instance, N-alkylation of amines with secondary alcohols can be achieved via a hydrogen autotransfer mechanism, providing access to a diverse range of secondary amines for further reactions. nih.gov

Table 2: Examples of N-Substituted Carbamate Synthesis

| Starting Alcohol/Phenol | Reagent | Product Type | Reference |

|---|---|---|---|

| Phenol | Dimethylcarbamoyl chloride | Phenyl dimethylcarbamate | wikipedia.org |

| 3,23-O-dicarbamoyl-5,7,20-O-trimethylsilybin | N,N-dimethylcarbamoyl chloride | A complex carbamate derivative | nih.gov |

| Benzyl (B1604629) alcohol | 1,1'-Carbonyldiimidazole (CDI), then amine | N-Substituted benzyl carbamate | researchgate.net |

| Various alcohols | N,N'-Disuccinimidyl carbonate (DSC), then amine | N-Substituted alkyl carbamates | researchgate.net |

The primary precursor for the title compound is N-methylethanolamine. Industrially, this amino alcohol is produced by the reaction of monomethylamine with ethylene (B1197577) oxide. wikipedia.orggoogle.com The reaction conditions, such as the molar ratio of the reactants, can be adjusted to favor the production of N-methylethanolamine over the double addition product, N-methyldiethanolamine. wikipedia.org The reaction is typically carried out in water, which acts as a catalyst. google.com

The synthesis of other amino alcohol precursors is crucial for creating structural analogues. For example, cyclic carbamates can be synthesized from various amino alcohols by reacting them with carbon dioxide in the presence of an activating agent. rsc.orgresearchgate.netnih.gov The synthesis of more complex aminoethylether intermediates, such as 2-{2-(dimethylamino)ethylamino}ethanol, has also been reported, providing building blocks for more elaborate structures. researchgate.netchemicalbook.com These precursors are often synthesized through multi-step sequences involving amination and alkylation reactions.

Reaction Pathways and Mechanisms in Synthesis

The synthesis of carbamates, including this compound, can be approached through various reaction pathways. The formation of the crucial carbamate bond is central to these syntheses, and its mechanism has been a subject of considerable study.

Mechanistic Investigations of Carbamate Bond Formation

The formation of the carbamate linkage typically involves the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate or a carbonate. A common method for synthesizing N,N-disubstituted carbamates involves the use of N,N-dialkylcarbamoyl chlorides. The solvolysis of N,N-dimethylcarbamoyl chloride, a key precursor for the dimethylcarbamate moiety, has been shown to proceed through a unimolecular pathway (SN1) under certain conditions. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with a unimolecular mechanism involving the formation of a carbamoyl cation intermediate. core.ac.uk

Another well-established route to carbamates is the reaction of an amine with a chloroformate. For example, the synthesis of ethyl N-methylcarbamate is achieved by reacting aqueous methylamine (B109427) with ethyl chloroformate at low temperatures. orgsyn.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion.

The reaction of amines with carbon dioxide can also lead to carbamate formation, although this is often a reversible process. The mechanism involves the nucleophilic attack of the amine on the carbon atom of CO2 to form a zwitterionic intermediate, which can then be deprotonated to yield the carbamate anion. nih.gov

The hydrolysis of carbamates, the reverse of their formation, has also been mechanistically scrutinized. For instance, the basic hydrolysis of 6-quinolinyl N,N-dimethylcarbamate exhibits a quadratic dependence on the hydroxide (B78521) concentration, suggesting a mechanism that involves a base-catalyzed deprotonation of a tetrahedral intermediate. prepchem.com

A summary of common precursors and their general reaction mechanisms for carbamate formation is presented in the table below.

| Precursor 1 | Precursor 2 | General Mechanism | Resulting Bond |

| Isocyanate | Alcohol | Nucleophilic addition | Carbamate |

| Amine | Chloroformate | Nucleophilic acyl substitution | Carbamate |

| Amine | Dialkyl Carbonate | Nucleophilic substitution | Carbamate |

| N,N-Dialkylcarbamoyl Chloride | Alcohol | SN1 or SN2 type | Carbamate |

Stereochemical Considerations in Synthetic Routes

When the alcohol or amine precursors in a carbamate synthesis are chiral, the stereochemical outcome of the reaction is a critical consideration. The synthesis of chiral molecules often requires stereoselective methods to ensure the desired enantiomer or diastereomer is obtained with high purity.

For the synthesis of a chiral compound like this compound, if a chiral starting material such as a chiral 2-(methylamino)ethanol derivative were used, the stereochemical integrity at the chiral center must be maintained or inverted in a controlled manner.

Stereoselective transformations of chiral amines are an active area of research. mdma.ch Methods for the stereoselective synthesis of chiral sulfinyl compounds have also been extensively reviewed, which can provide insights into controlling stereochemistry in reactions involving sulfur-containing chiral auxiliaries. nih.gov The synthesis of chiral norbornene derivatives often employs chiral catalysts to control the stereoselectivity of the Diels-Alder reaction. magtech.com.cn

In the context of synthesizing molecules with a 2-aminoethyl fragment, stereoselective routes to activated 2-arylazetidines have been developed. These methods often involve an imino-aldol reaction of ester enolates with non-racemic aldimines to produce β-amino esters with high stereoselectivity. rsc.org Subsequent transformations can then yield the desired chiral amine derivative.

The following table outlines general strategies for achieving stereoselectivity in the synthesis of chiral amines, which would be applicable to the synthesis of an enantiomerically pure form of this compound.

| Synthetic Strategy | Description | Potential Application |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure natural products as starting materials. | Starting from a chiral amino acid or amino alcohol. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction between achiral or prochiral substrates. | Asymmetric hydrogenation of a suitable precursor. |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to a substrate to direct the stereochemical course of a reaction. | Use of a chiral auxiliary on the amine or alcohol precursor. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. | Enzymatic or chemical resolution of a racemic intermediate. |

While specific studies on the stereoselective synthesis of this compound are not prevalent in the reviewed literature, the principles established for the synthesis of other chiral amines and esters provide a solid framework for how such a synthesis could be approached.

Hydrolytic Degradation Mechanisms of this compound

The hydrolysis of carbamates, including this compound, is a critical degradation pathway influenced by environmental conditions, particularly pH. The stability of the carbamate ester bond is highly dependent on the acidity or basicity of the aqueous solution.

The rate of hydrolysis for carbamates is significantly influenced by pH. Generally, these compounds are most stable under neutral to slightly acidic conditions and degrade more rapidly in alkaline environments. The hydrolysis can be catalyzed by both acids and bases, though the base-catalyzed mechanism is often predominant.

Under acidic conditions (pH < 4), the reaction may proceed through a bimolecular attack of water on the N-protonated substrate. researchgate.net However, for most carbamates, the rate of hydrolysis increases with increasing hydroxyl ion concentration in alkaline solutions. nih.gov This relationship suggests that at higher pH values, the hydroxide ion acts as the primary nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. researchgate.net This process is known as a base-catalyzed acyl substitution (BAC2) mechanism. nih.gov In some cases, particularly at very high hydroxide concentrations, the reaction kinetics can show a second-order dependence on the hydroxide ion concentration, suggesting a more complex mechanism involving a dianionic tetrahedral intermediate. researchgate.net

The pH-rate profile for a typical O-aryl carbamate demonstrates a distinct increase in the hydrolysis rate constant as the pH moves into the alkaline range.

| pH | Observed Rate Constant (kobs) (s-1) | Hydrolysis Mechanism |

|---|---|---|

| 4.0 | 1.0 x 10-8 | Neutral/Acid-Catalyzed Hydrolysis (Slow) |

| 7.0 | 5.0 x 10-8 | Neutral Hydrolysis |

| 9.0 | 5.0 x 10-6 | Base-Catalyzed Hydrolysis (BAC2) |

| 11.0 | 5.0 x 10-4 | Base-Catalyzed Hydrolysis (BAC2) |

| 13.0 | 5.0 x 10-2 | Base-Catalyzed Hydrolysis (Potential second-order dependence) |

Note: The data in this table are illustrative for a generic carbamate and demonstrate the general trend of pH-dependent hydrolysis kinetics. Actual rates for this compound may vary.

The nature of the substituents on the carbamate nitrogen atom significantly affects the hydrolysis mechanism and rate. Comparing N-methyl and N,N-dimethyl carbamates reveals differences in their susceptibility to certain degradation pathways.

N-monosubstituted carbamates (like N-methyl carbamates) possess a proton on the nitrogen atom. Under basic conditions, this proton can be abstracted, leading to an alternative elimination-addition mechanism known as the E1cB (Elimination Unimolecular conjugate Base) pathway. nih.gov This mechanism involves the formation of an isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide.

In contrast, N,N-disubstituted carbamates, such as N,N-dimethyl carbamates, lack a proton on the nitrogen. Therefore, they cannot undergo the E1cB mechanism. Their hydrolysis in alkaline solutions proceeds exclusively through the BAC2 mechanism, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. nih.govrsc.org This fundamental mechanistic difference can lead to different hydrolysis rates and product distributions under specific conditions. Generally, the absence of the E1cB pathway can make N,N-dimethyl carbamates more resistant to hydrolysis compared to their N-methyl counterparts under certain basic conditions.

| Carbamate Type | Available Proton on Nitrogen | Primary Hydrolysis Pathway(s) | Key Intermediate |

|---|---|---|---|

| N-methyl carbamate | Yes | BAC2 and E1cB | Tetrahedral Intermediate / Isocyanate |

| N,N-dimethyl carbamate | No | BAC2 only | Tetrahedral Intermediate |

The hydrolysis of this compound results in the cleavage of the carbamate ester linkage. Following the BAC2 mechanism, the attack by a hydroxide ion leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the breaking of the ester bond, yielding three primary products.

The expected hydrolysis products are:

2-(Methylamino)ethanol : The alcohol moiety from the ester group.

Dimethylamine (B145610) : The amine moiety from the carbamic acid portion.

Carbon Dioxide : Formed from the decomposition of the unstable carbamic acid intermediate.

This degradation pathway effectively detoxifies the parent compound by breaking it down into smaller, simpler molecules. The hydrolysis of other carbamates, such as the insecticide methomyl, similarly proceeds via cleavage of the carbamate bond to yield an amine (methylamine) and an unstable intermediate that further breaks down. nih.gov

Photochemical Transformation Pathways

Photochemical degradation, or photolysis, is another significant pathway for the environmental transformation of carbamate compounds. This process occurs when the molecule absorbs light energy, typically from sunlight, leading to the cleavage of chemical bonds. taylorfrancis.com

Direct photolysis involves the direct absorption of a photon by the carbamate molecule, promoting it to an excited electronic state (singlet state, S*). nih.gov For aromatic carbamates, this excitation can lead to the homolytic cleavage (breaking) of the ester C-O bond. nih.govnih.gov This bond scission is an energetically favorable process upon photoexcitation and results in the formation of radical species.

Research on aromatic methylcarbamates indicates that upon excitation, both radical cations (S•+) and phenoxyl radicals (S-O•) can be generated. nih.gov The radical cation can subsequently convert to the phenoxyl radical. The primary mechanism involves the cleavage of the C-O ester bond to form the phenoxyl radical, which can then abstract a hydrogen atom from solvent molecules. nih.gov While this compound is an aliphatic, not an aromatic, carbamate, similar principles of bond cleavage upon photoexcitation apply, with the weakest bonds being most susceptible to breaking. The energy from sunlight is sufficient to break various covalent bonds found in organic molecules. taylorfrancis.com

The photodegradation of dimethylcarbamates can lead to a variety of products depending on the specific structure and the environmental conditions (e.g., presence of oxygen, solvents). Studies on the dimethylcarbamate insecticide pirimicarb provide insight into common transformation pathways. nih.gov

When irradiated, pirimicarb undergoes significant photooxidation. nih.gov The primary photodegradation products identified were:

N-formylpirimicarb : Resulting from the oxidation of one of the N-methyl groups to a formyl group.

N-desmethylpirimicarb : Formed through the complete loss of one of the N-methyl groups. nih.gov

These findings suggest that the N,N-dimethylamino moiety is a reactive site for photochemical transformation. Other oxygenated products where the core carbamate structure remains intact have also been observed. nih.gov For this compound, analogous reactions would be expected, leading to products of N-demethylation and oxidation at the nitrogen atoms.

| Parent Compound Moiety | Transformation Type | Resulting Product Structure |

|---|---|---|

| N,N-dimethylcarbamate | Oxidation | N-formyl-N-methylcarbamate |

| N,N-dimethylcarbamate | N-Dealkylation | N-methylcarbamate |

An in-depth examination of the chemical reaction pathways of this compound reveals a compound susceptible to a variety of transformations, including environmental degradation, intramolecular rearrangements, and redox reactions. Detailed studies have elucidated the mechanisms and kinetics governing these processes.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the assignment of protons and carbons within a molecule, offering insights into its connectivity and conformational dynamics.

The ¹H NMR spectrum of 2-(Methylamino)ethyl dimethylcarbamate (B8479999) is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of structurally similar compounds, such as ethyl N-ethylcarbamate and N,N'-ethyl-N,N'-dimethyl-1,2-ethanediamine, the anticipated chemical shifts can be estimated. chemicalbook.comchemicalbook.comnih.govnist.gov

The protons of the two N-methyl groups on the carbamate (B1207046) nitrogen are expected to appear as a singlet, though they may show broadening or splitting at low temperatures due to restricted rotation around the C-N bond. The methyl group attached to the other nitrogen is also expected to produce a singlet. The two methylene (B1212753) groups of the ethylenediamine (B42938) backbone will each give rise to a triplet, assuming coupling to the adjacent methylene group. The NH proton, if observable, would likely appear as a broad singlet.

Table 1: Estimated ¹H NMR Chemical Shifts for 2-(Methylamino)ethyl dimethylcarbamate

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity |

| N(CH₃)₂ (carbamate) | ~2.9 | s |

| O-CH₂ | ~4.1 | t |

| N-CH₂ | ~2.7 | t |

| NH-CH₃ | ~2.4 | s |

| NH | broad | s |

| Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. Data from related compounds like ethyl N-ethylcarbamate and tetramethylurea suggest the likely chemical shift ranges for the carbons in the target molecule. chemicalbook.comresearchgate.net

The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift. The carbons of the N-methyl groups on the carbamate will appear in the aliphatic region, potentially as a single peak or two closely spaced peaks due to hindered rotation. The carbons of the ethylenediamine bridge and the N-methyl group on the secondary amine will also have characteristic shifts in the aliphatic region.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| C=O (carbamate) | ~157 |

| O-CH₂ | ~63 |

| N-CH₂ | ~50 |

| N(CH₃)₂ (carbamate) | ~36 |

| NH-CH₃ | ~34 |

| Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions. |

The rotation around the C-N bond of the carbamate group is known to be restricted due to the partial double bond character arising from resonance. This phenomenon, known as hindered rotation, can be studied using variable temperature (VT) NMR spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, leading to the observation of separate signals for the two N-methyl groups of the dimethylcarbamate moiety. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single sharp peak at the coalescence temperature. From this data, the energy barrier to rotation can be calculated, providing valuable information about the electronic and steric properties of the molecule.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the proton and carbon assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the two methylene groups of the ethylenediamine backbone. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

The choice of solvent can significantly influence the NMR spectrum of a molecule by altering chemical shifts and affecting conformational equilibria. For this compound, polar solvents are expected to interact with the polar carbamate and amine functionalities, potentially through hydrogen bonding. These interactions can lead to changes in the electron density around the nuclei, resulting in shifts in the resonance frequencies.

Furthermore, the conformational dynamics, particularly the hindered rotation around the carbamate C-N bond, can be influenced by the solvent. The energy barrier for rotation may change with solvent polarity, as the solvent can stabilize the ground state and the transition state of the rotation to different extents. Studying the NMR spectra in a range of solvents with varying polarities can thus provide insights into the solute-solvent interactions and their effect on the molecular structure and dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the parent ion, as the exact mass of a molecule is unique to its specific combination of isotopes. For this compound (C₇H₁₆N₂O₂), the expected exact mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated value would provide strong evidence for the correct molecular formula, confirming the identity of the synthesized compound.

Fragmentation Patterns and Structural Information

The molecular ion (M+) of this compound would be energetically unstable and prone to fragmentation. chemguide.co.uk Key fragmentation pathways would likely involve alpha-cleavage, a characteristic process for amines where the bond adjacent to the nitrogen atom is broken. libretexts.org This process helps stabilize the resulting cation.

Predicted alpha-cleavage points for this compound:

Cleavage adjacent to the secondary amine (NH-CH₃): This could lead to the formation of a stable iminium ion.

Cleavage adjacent to the tertiary amine within the ethyl chain: This would be a dominant fragmentation pathway. Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation for amines. libretexts.org For instance, cleavage between the two carbons of the ethyl group would yield a resonance-stabilized cation containing the dimethylcarbamate moiety.

Cleavage within the carbamate group: The carbamate ester linkage can also fragment. A common fragmentation for esters is the cleavage of the bond next to the carbonyl group. libretexts.org

The resulting fragments provide a fingerprint that helps confirm the connectivity of the atoms within the molecule. The most stable fragments, such as secondary carbocations or resonance-stabilized ions, are often the most abundant and produce the highest intensity peaks in the spectrum. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Predicted m/z | Fragmentation Pathway |

|---|---|---|

[CH₃N(H)CH₂CH₂OC(=O)N(CH₃)₂]⁺ |

160 | Molecular Ion (M⁺) |

[CH₂=N(CH₃)₂]⁺ |

58 | Alpha-cleavage |

[OC(=O)N(CH₃)₂]⁺ |

88 | Cleavage of ethyl-oxygen bond |

[CH₃NH=CH₂]⁺ |

44 | Alpha-cleavage |

[N(CH₃)₂]⁺ |

44 | Cleavage at carbonyl carbon |

Electrospray Ionization (ESI) and Electron Impact (EI) Techniques

Both Electrospray Ionization (ESI) and Electron Impact (EI) are valuable mass spectrometry techniques for analyzing compounds like this compound.

Electron Impact (EI): In EI mode, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and extensive fragmentation. chemguide.co.uk This "hard" ionization technique is highly effective for elucidating the compound's structure by providing a detailed fragmentation pattern, as described in the section above. The resulting mass spectrum would display numerous fragment ions, allowing for a piece-by-piece reconstruction of the molecule's framework. nih.gov

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically imparts less energy to the molecule during the ionization process. For a compound containing basic nitrogen atoms like this compound, ESI in positive ion mode would be particularly effective. It would likely produce a prominent protonated molecular ion [M+H]⁺ (m/z 161). This technique is crucial for accurately determining the molecular weight of the compound. nih.gov The reduced fragmentation in ESI compared to EI helps to clearly identify the molecular ion, which can sometimes be weak or absent in EI spectra of unstable molecules. chemguide.co.uknih.gov The combination of ESI for molecular weight determination and EI for structural fragmentation analysis provides a comprehensive mass spectrometric characterization.

Infrared (IR) Spectroscopy

Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which causes molecular vibrations. libretexts.org The key functional groups in this molecule are the secondary amine (N-H), the carbamate group (O=C-N), C-N bonds, C-O bonds, and various C-H bonds.

The most characteristic IR absorption bands would be:

N-H Stretch: The secondary amine will show a stretching vibration, typically in the range of 3300-3500 cm⁻¹. mdpi.com This peak is often of medium intensity and can be broadened by hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org

C=O Stretch: The carbonyl group (C=O) of the carbamate is a very strong and sharp absorber, typically found in the region of 1740-1680 cm⁻¹. mdpi.comoup.com Its exact position is sensitive to the molecular environment.

N-H Bend: The bending vibration for the secondary amine typically appears around 1550-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibrations for both the amine and carbamate functionalities occur in the 1000-1350 cm⁻¹ range. mdpi.com

C-O Stretch: The C-O stretch of the carbamate ester is expected to show a strong absorption between 1250 and 1300 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Carbamate | 1680 - 1740 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

| C-O Stretch | Carbamate Ester | 1250 - 1300 | Strong |

| C-N Stretch | Amine, Carbamate | 1000 - 1350 | Medium |

Comparative Analysis of Solid-Phase and Solution-Phase IR Spectra

The IR spectrum of this compound is expected to show noticeable differences when measured in the solid phase (e.g., as a KBr pellet or using Attenuated Total Reflectance, ATR) versus a dilute solution in a non-polar solvent. stackexchange.com These differences are primarily due to intermolecular hydrogen bonding in the solid state. oup.com

In the solid phase, the N-H group of the secondary amine can act as a hydrogen bond donor, and the carbonyl oxygen and nitrogen atoms can act as acceptors. This intermolecular hydrogen bonding causes the vibrational frequencies of the involved groups to shift. stackexchange.com

N-H and C=O Stretching: In the solid-state spectrum, the N-H stretching band would likely be broader and shifted to a lower frequency (lower wavenumber) compared to the solution-phase spectrum. oup.com Similarly, the C=O stretching frequency is also shifted to a lower wavenumber in the solid phase due to the weakening of the double bond through hydrogen bonding. oup.com

Solution-Phase Spectra: In a dilute solution with a non-polar solvent (like CCl₄), intermolecular hydrogen bonding is minimized. stackexchange.com Consequently, the N-H and C=O absorption bands would shift to higher frequencies (higher wavenumbers) and become sharper and better defined. oup.comstackexchange.com The shift for N-H containing carbamates from solid to liquid phase can be approximately 35 cm⁻¹ for the carbonyl absorption. oup.com

Therefore, comparing the two spectra can provide evidence of hydrogen bonding interactions within the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the carbamate functional group (-O-(C=O)-N-). A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV or visible light.

The carbamate chromophore contains a carbonyl group (C=O) with non-bonding electrons (n electrons) on the oxygen and nitrogen atoms. The expected electronic transitions for this group are:

n → π* transition: This involves the excitation of a non-bonding electron from the oxygen or nitrogen to an anti-bonding π* orbital of the carbonyl group. This is typically a weak absorption (low molar absorptivity) and for simple carbamates and amides, it occurs in the far UV region, around 200-220 nm. science-softcon.de

π → π* transition: This involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. This transition is generally more intense than the n → π* transition and occurs at a shorter wavelength, typically below 200 nm for simple, non-conjugated carbamates.

Since this compound lacks any extended systems of conjugated double bonds or aromatic rings, it is not expected to absorb significantly in the near-UV (250-400 nm) or visible (400-800 nm) regions. Its UV spectrum would likely be characterized by a weak absorption maximum in the 200-220 nm range, attributable to the n → π* transition of the carbamate chromophore. science-softcon.de

Correlation with Molecular Electronic Structure

The electronic configuration of the carbamate group is fundamental to understanding the reactivity and spectroscopic properties of compounds like this compound. The carbamate moiety is characterized by resonance, involving the delocalization of the non-bonded electrons on the nitrogen atom into the carbonyl group. nih.gov This creates a pseudo double bond character in the C-N bond, which restricts free rotation and influences the molecule's conformation. nih.gov Consequently, carbamates can exist as two distinct isomers, syn and anti. nih.gov

Computational studies, such as Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory, have been employed to probe the electronic structure of related carbamates, such as ethyl N,N-dimethylcarbamate. These theoretical calculations provide a molecular-level picture of how electronic configuration influences reactivity. For instance, DFT calculations have shown that the electron-withdrawing nature of the carbamate group can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn suggests a greater susceptibility to nucleophilic attack at the carbonyl carbon.

The unique electronic nature of the carbamate group, being a hybrid of an amide and an ester, allows it to act as both a hydrogen bond donor (via the N-H group, if present) and a hydrogen bond acceptor (via the carbonyl oxygen). uva.es This dual character is a key determinant of its interaction with biological targets and its behavior in different solvent environments. nih.govuva.es Factors such as the electronegativity of substituents, solvent, concentration, and pH can significantly influence the free energy difference and equilibrium between the syn and anti isomers. nih.gov

X-ray Crystallography (if applicable for carbamate structures or analogues)

Intermolecular Interactions in Crystal Packing

The packing of carbamate molecules within a crystal lattice is directed by a variety of non-covalent forces. mdpi.commdpi.com The most significant of these are hydrogen bonds and π–π stacking interactions. mdpi.com

Hydrogen bonding, particularly involving the carbamate's carbonyl oxygen as an acceptor and an N-H group as a donor, is a primary organizing force. uva.esmdpi.com In the crystal structure of one analogue, a key intermolecular interaction is an N–H···O hydrogen bond with a donor-acceptor distance (d(N···O)) of 2.892(3) Å and an angle of 145.4°. mdpi.com These interactions link adjacent molecules into well-defined chains. mdpi.com

In carbamates containing aromatic rings, π–π stacking and C–H···π interactions provide additional stabilization to the crystal lattice. mdpi.com These interactions contribute significantly to the formation of layered packing arrangements, with observed interplanar distances ranging from 2.87 Å to 3.75 Å in some heterostilbene carbamates. mdpi.com Weak van der Waals forces also play a role in stabilizing the interactions between these layers. mdpi.com The interplay of these diverse intermolecular forces dictates the final crystal morphology and physical properties of the solid. mdpi.comnih.gov

The table below summarizes key intermolecular interaction parameters observed in the crystal structures of analogous carbamates. mdpi.com

Table 1: Geometric Parameters for Intermolecular Interactions in Carbamate Analogues

| Interaction Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (°) |

|---|

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₄N₂O₂ |

| Ethyl carbamate | C₃H₇NO₂ |

| Ethyl N,N-dimethylcarbamate | C₅H₁₁NO₂ |

| Methyl dimethylcarbamate | C₄H₉NO₂ |

| Dimethylcarbamate | C₃H₆NO₂⁻ |

| Physostigmine | C₁₅H₂₁N₃O₂ |

Computational Chemistry and Theoretical Mechanistic Insights

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations are a cornerstone of modern computational chemistry, providing profound insights into the behavior of molecules at the electronic level. binarystarchem.ca These methods, based on the principles of quantum mechanics, are employed to solve the Schrödinger equation for a given molecule, yielding its electronic structure and a wealth of associated properties. For a molecule such as 2-(Methylamino)ethyl dimethylcarbamate (B8479999), QM calculations can elucidate its geometry, stability, and reactivity by modeling the distribution of electrons and the energies of molecular orbitals. binarystarchem.ca Techniques such as Density Functional Theory (DFT) and ab initio methods are frequently used to perform these calculations, offering a balance between accuracy and computational cost. binarystarchem.ca

Electronic structure analysis provides a fundamental understanding of the bonding and reactivity of a molecule. Key aspects of this analysis include the examination of frontier molecular orbitals (HOMO and LUMO) and the application of methods like Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. nih.gov For carbamates and similar organic molecules, DFT calculations are commonly used to determine these energy levels and predict sites of electrophilic and nucleophilic attack. nih.govdntb.gov.ua

Representative Data for a Simple Carbamate (B1207046):

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.0 to -9.0 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | +1.0 to +3.0 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 8.0 to 12.0 | Energy difference between HOMO and LUMO; a larger gap indicates higher kinetic stability and lower chemical reactivity. |

Note: These values represent a typical range for simple acyclic carbamates and can vary based on the specific structure and computational method used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from QM calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. faccts.dewisc.edu This method provides detailed information on atomic charges, hybridization, and stabilizing donor-acceptor interactions within the molecule. youtube.com

For 2-(Methylamino)ethyl dimethylcarbamate, NBO analysis would reveal key electronic features:

Charge Distribution: It would quantify the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack, and the partial negative charges on the oxygen and nitrogen atoms.

Hybridization: The analysis would describe the hybridization of each atom, for example, the sp2 character of the carbonyl carbon and nitrogen involved in the carbamate plane.

Delocalization and Hyperconjugation: A crucial insight from NBO is the quantification of electron delocalization. The analysis would show a strong stabilizing interaction between the lone pair on the carbamate nitrogen atom (a donor orbital) and the antibonding π* orbital of the carbonyl group (an acceptor orbital). This n → π* interaction is responsible for the resonance stabilization of the carbamate group, leading to a partial double bond character in the C-N bond and influencing the rotational barrier and reactivity. wisc.edu

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction pathways. nih.govdntb.gov.ua For this compound, important reactions include hydrolysis and thermal decomposition. nih.govresearchgate.net QM calculations can trace the geometric and energetic changes as reactants evolve into products.

A typical reaction pathway involves moving from a stable reactant configuration through a high-energy transition state (TS) to a stable product configuration. The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path. nih.gov Locating and characterizing the TS is crucial for understanding the reaction mechanism. Computational methods can identify the unique imaginary vibrational frequency associated with the TS, which corresponds to the motion along the reaction coordinate that leads from reactants to products. nih.gov For instance, in the hydrolysis of a carbamate, transition state analysis would detail the bond-forming and bond-breaking processes, such as the nucleophilic attack of a water molecule on the carbonyl carbon and the subsequent departure of the leaving group. nih.govnih.gov

Once a reaction pathway and its associated transition state have been identified, QM calculations can be used to determine the reaction's energetics. The activation energy, or reaction barrier (Ea), is the energy difference between the reactants and the transition state. This value is a primary determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Computational studies on carbamate hydrolysis and formation have provided valuable data on these barriers. For example, the enzyme-catalyzed hydrolysis of a carbamate was found to proceed through a rate-determining step with a calculated activation barrier of 19.1 kcal/mol. nih.gov In another study on the reaction of CO2 with an amine to form a carbamate, the free-energy barrier was predicted to decrease significantly with increasing temperature, from 11.7 kcal/mol at 313 K to 5.5 kcal/mol at 413 K. acs.org Similar calculations for this compound would provide quantitative predictions of its stability and reactivity under various conditions, such as its susceptibility to hydrolysis. clemson.eduresearchgate.net

Typical Calculated Activation Energies for Carbamate Reactions:

| Reaction Type | Activation Energy (Ea) Range (kcal/mol) |

|---|---|

| Neutral Hydrolysis | 30 - 40 |

| Alkaline Hydrolysis | 15 - 25 |

| Thermal Decomposition | 35 - 50 |

| Enzyme-Catalyzed Hydrolysis | 10 - 20 |

Note: These values are illustrative and depend heavily on the specific carbamate structure, solvent, and catalyst presence.

Stereoelectronic effects are geometric constraints on the ground state and/or transition states of molecules that arise from the spatial arrangement of orbitals. wikipedia.org These effects are critical in determining molecular conformation, stability, and reactivity, often providing explanations for outcomes that steric or simple inductive effects cannot. baranlab.orgresearchgate.net

In the carbamate functional group of this compound, several stereoelectronic effects are at play:

Amide Resonance: The most significant effect is the delocalization of the nitrogen lone pair into the adjacent carbonyl π-system (nN → π*C=O). For this interaction to be maximal, the orbitals must be properly aligned, which enforces a planar geometry around the O=C-N bonds. This resonance stabilization lowers the energy of the ground state and increases the rotational barrier around the C-N bond.

Anomeric Effects: The ester oxygen also possesses lone pairs that can interact with adjacent antibonding orbitals. For example, a stabilizing interaction can occur between a lone pair on the ester oxygen and the antibonding σ* orbital of the C-N bond (nO → σ*C-N). The strength of these interactions depends on the relative orientation of the orbitals, influencing the preferred conformation and the reactivity of the carbamate.

Transition State Stabilization: Stereoelectronic effects are also crucial in transition states. For example, during nucleophilic attack on the carbonyl carbon, the trajectory of the incoming nucleophile is dictated by the need for optimal overlap with the LUMO (the π* orbital of the C=O bond), a concept described by the Bürgi-Dunitz angle.

Molecular Dynamics (MD) Simulations

While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. rsc.org This approach is invaluable for understanding dynamic processes such as conformational changes, solvent effects, and molecular interactions. researchgate.netfrontiersin.org

The this compound molecule possesses significant conformational flexibility due to several rotatable bonds. MD simulations are an ideal tool to explore the accessible conformations of this molecule in a solution environment, such as water.

The key conformational dynamics include:

Rotation about the C-N Carbamate Bond: Due to the partial double bond character from resonance, rotation around this bond is restricted, leading to distinct cis and trans planar conformers. The energy barrier for this rotation in similar acyclic carbamates is computationally and experimentally found to be around 15 kcal/mol. colostate.eduresearchgate.net MD simulations can explore the lifetime and interconversion rates of these rotamers.

Flexibility of the Ethyl Linker: The single bonds within the ethyl chain (O-CH2, CH2-CH2, and CH2-N) allow for considerable flexibility. MD simulations can map the conformational landscape of this linker, identifying the most populated conformers (e.g., gauche vs. anti) and how they are influenced by interactions with solvent molecules.

Solvent Interactions: In an aqueous solution, MD simulations can explicitly model the hydrogen bonding interactions between water molecules and the polar sites of the carbamate (the carbonyl oxygen and the amine groups). These interactions can significantly influence the conformational preferences of the molecule. researchgate.net For instance, solvation of the polar carbamate group can affect the relative populations of different conformers. scielo.br

By simulating the molecule's trajectory over nanoseconds or longer, MD can provide a detailed picture of its dynamic behavior, revealing how its shape fluctuates and adapts to its environment.

Protein-Ligand Interaction Dynamics (e.g., RMSD, RMSF, hydrogen bonding)

Molecular dynamics (MD) simulations are instrumental in exploring the stability and conformational changes of a ligand when bound to its protein target. These simulations track the movements of atoms over time, providing a dynamic picture of the protein-ligand complex.

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is a key metric for assessing the stability of the complex throughout a simulation. A plateau in the RMSD value over time suggests that the system has reached equilibrium. For a hypothetical complex of this compound with an esterase, one would expect the RMSD to stabilize after an initial period of fluctuation, indicating a stable binding pose. Studies on other carbamate inhibitors have shown that equilibration is often achieved within nanoseconds.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values in protein residues can indicate flexible regions, such as loops, which may be involved in ligand entry or conformational changes upon binding. For the ligand, RMSF can highlight which parts of the molecule are most mobile within the binding pocket. In the context of this compound, the ethylamino "tail" would likely exhibit higher flexibility compared to the more constrained dimethylcarbamate "head."

Hydrogen Bonding: Hydrogen bonds are critical for the specificity and affinity of ligand binding. MD simulations allow for the analysis of the persistence of hydrogen bonds over time. In a potential interaction with an esterase, the carbonyl oxygen of the carbamate group in this compound is a prime candidate for forming strong hydrogen bonds with backbone amides of residues in the enzyme's active site, a common feature for carbamate inhibitors.

| Simulation Metric | Description | Expected Observation for this compound |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | The complex would likely reach equilibrium, indicated by a stable RMSD value, suggesting a consistent binding mode. |

| RMSF | Quantifies the fluctuation of individual residues or atoms. | Higher fluctuations might be observed in the ethylamino portion of the ligand and in flexible loops of the target protein near the binding site. |

| Hydrogen Bonds | Tracks the formation and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds involving the carbamate's carbonyl oxygen would be anticipated, anchoring the ligand in the active site. |

Principal Component Analysis (PCA) and Dynamic Cross-Correlation Map (DCCM) Analysis

PCA and DCCM are advanced methods used to analyze the complex trajectory data from MD simulations, revealing large-scale collective motions and correlated movements within the protein-ligand complex.

Principal Component Analysis (PCA): PCA is a statistical technique that reduces the dimensionality of the simulation data, identifying the dominant modes of motion (principal components or eigenvectors). These motions are often functionally relevant. A PCA of a this compound-esterase complex could reveal conformational changes essential for its inhibitory activity, such as the opening and closing of the active site gorge.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Prediction of Binding Modes with Target Macromolecules (e.g., esterases)

Docking simulations of this compound into the active site of an esterase, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), would predict its binding pose. Carbamates typically act as pseudo-irreversible inhibitors by carbamoylating a catalytic serine residue. The docking pose would likely place the carbamate carbonyl carbon in close proximity to the hydroxyl group of the catalytic serine, poised for nucleophilic attack. The orientation would be guided by interactions within the active site gorge.

Analysis of Intermolecular Interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions)

The stability of the docked pose is determined by a combination of intermolecular forces.

Hydrogen Bonds: As mentioned, the carbamate's carbonyl oxygen is a key hydrogen bond acceptor.

Hydrophobic Interactions: The methyl groups on the carbamate nitrogen and the ethyl chain would likely engage in hydrophobic interactions with nonpolar residues within the enzyme's active site.

Cation-π Interactions: The tertiary amine in the 2-(methylamino)ethyl portion of the molecule can be protonated at physiological pH, acquiring a positive charge. This cationic center could form favorable cation-π interactions with the aromatic side chains of residues like tryptophan or tyrosine, which are often found in the active sites of cholinesterases.

| Interaction Type | Potential Involving Moiety of the Compound | Potential Interacting Residues in Esterase |

| Hydrogen Bond | Carbonyl oxygen of the dimethylcarbamate group | Backbone NH groups of catalytic site residues (e.g., Glycine, Alanine) |

| Hydrophobic | N,N-dimethyl groups, ethyl linker | Aliphatic or aromatic residues (e.g., Leucine, Isoleucine, Phenylalanine) |

| Cation-π | Protonated tertiary amine of the methylaminoethyl group | Aromatic residues (e.g., Tryptophan, Tyrosine) |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational SAR studies aim to understand how modifications to a chemical structure affect its biological activity, guiding the design of more potent and selective molecules.

Steric and Electronic Factors Governing Reactivity and Binding

For carbamate inhibitors, both steric and electronic factors are crucial for their activity.

Electronic Factors: The reactivity of the carbamate carbonyl carbon towards nucleophilic attack by the catalytic serine is a key determinant of inhibitory potency. Electron-withdrawing groups on the carbamate can increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of carbamoylation. Conversely, electron-donating groups, like the N,N-dimethyl groups, modulate this reactivity.

Steric Factors: The size and shape of the substituents on the carbamate nitrogen influence how the inhibitor fits into the active site. While the N,N-dimethyl substitution of this compound is relatively small, bulkier substituents can clash with active site residues, preventing proper orientation for reaction. Computational studies on other N,N-disubstituted carbamates have shown that steric bulk can be a key factor in determining inhibitory activity and selectivity between different esterases.

Environmental Fate and Chemical Degradation Studies

Biotic Degradation in Environmental Matrices

Mineralization Rates and Non-Extractable Residue Formation in Soil

The environmental fate of carbamate (B1207046) pesticides in soil is significantly influenced by microbial degradation, which can lead to mineralization or the formation of non-extractable residues (NERs). Mineralization represents the complete breakdown of the organic chemical into inorganic compounds such as carbon dioxide (CO2) and water, while NERs are parent compounds or their metabolites that become physically or chemically bound to the soil matrix. researchgate.netknoell.com

Studies on carbamate insecticides demonstrate that their persistence and degradation pathways are dependent on soil type, microbial activity, and environmental conditions. upm.edu.my For instance, the degradation of the carbamate insecticide aldicarb (B1662136) in soil follows first-order kinetics. In sterile soil, the half-life of aldicarb has been observed to be around 12.0 days, whereas in non-sterile soil, it is significantly shorter at 2.7 days, highlighting the crucial role of microorganisms in its degradation. nih.gov The presence of plants can further accelerate this process, with the half-life of aldicarb decreasing to as low as 1.4 to 1.7 days in planted soils, primarily due to enhanced microbial degradation in the rhizosphere. nih.gov

The degradation of carbamates in soil involves initial hydrolysis of the ester bond, which is a key step in detoxification. nih.gov This is often followed by further microbial-mediated transformations. In the case of aldicarb, it is rapidly oxidized to aldicarb sulfoxide (B87167) and then more slowly to aldicarb sulfone. who.intresearchgate.net These metabolites can also be subject to further degradation.

Interactive Data Table: Degradation Half-life of Aldicarb in Different Soil Conditions

| Soil Condition | Half-life (t1/2) in days |

| Sterile Soil | 12.0 |

| Non-sterile Soil | 2.7 |

| Soil with Corn | 1.6 |

| Soil with Mung Bean | 1.4 |

| Soil with Cowpea | 1.7 |

This table illustrates the impact of microbial activity and plant presence on the degradation rate of aldicarb in soil. Data sourced from a study on aldicarb degradation. nih.gov

Plant Metabolism of Carbamates (Chemical Transformations)

Once absorbed by plants, carbamate insecticides undergo various metabolic transformations that generally lead to detoxification. The primary metabolic pathways for carbamates in plants are oxidation and hydrolysis, followed by conjugation. apvma.gov.au

Systemic carbamates, like aldicarb, are readily taken up by plant roots and translocated throughout the plant. apvma.gov.au Inside the plant tissues, aldicarb is rapidly metabolized. The initial and major transformation is the oxidation of the sulfur atom to form aldicarb sulfoxide. who.intapvma.gov.au This is followed by a slower oxidation to aldicarb sulfone. who.intapvma.gov.au Both aldicarb sulfoxide and aldicarb sulfone are also biologically active. These carbamate metabolites are then hydrolyzed to their corresponding oximes, which are further metabolized to less toxic compounds. who.int

Similarly, the metabolism of carbofuran (B1668357) in plants such as sugarcane, cauliflower, and Brussels sprouts has been studied. tandfonline.comnih.gov After uptake, carbofuran is metabolized to products like 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran. tandfonline.comkuleuven.be In sugarcane, both carbofuran and its metabolite 3-hydroxycarbofuran were detected in the leaves and juice. nih.gov In maize plants, carbosulfan (B1218777) is metabolized to carbofuran, which is then further transformed into 3-hydroxycarbofuran. nih.gov

The chemical transformations of carbamates in plants are enzymatic processes aimed at increasing the water solubility of the compounds, which facilitates their storage in vacuoles or further degradation. These metabolic pathways are crucial in reducing the potential for pesticide residues in edible plant parts.

Interactive Data Table: Major Metabolites of Representative Carbamates in Plants

| Parent Carbamate | Plant | Major Metabolites |

| Aldicarb | Cotton, Potato, Sugar Beet, Peanut | Aldicarb sulfoxide, Aldicarb sulfone |

| Carbofuran | Sugarcane, Cauliflower, Brussels sprouts | 3-Hydroxycarbofuran, 3-Ketocarbofuran |

| Carbosulfan | Maize | Carbofuran, 3-Hydroxycarbofuran |

This table summarizes the primary chemical transformations and resulting metabolites of aldicarb, carbofuran, and carbosulfan observed in various plant species. tandfonline.comapvma.gov.aunih.govnih.gov

Enzymatic Interactions and Mechanisms of Chemical Inhibition

Interaction with Cholinesterases (AChE and BChE)

N-substituted carbamates are a significant class of compounds known for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. The inhibitory mechanism of carbamates is characterized by their function as "pseudo-irreversible" or "slowly reversible" inhibitors. researchgate.net They act as substrates for the enzyme, undergoing a reaction that results in a temporarily inactivated enzyme.

The inhibition process involves a two-step mechanism analogous to the normal hydrolysis of acetylcholine. nih.gov Initially, the carbamate (B1207046) binds to the active site of the cholinesterase. Subsequently, the carbamoyl (B1232498) moiety of the inhibitor is transferred to the catalytically active serine residue in the enzyme's active site, forming a carbamoylated enzyme conjugate. This process releases the alcohol or phenol (B47542) leaving group. nih.gov

Carbamoylation of the Active Site Serine Residue

The primary event in the inhibition of cholinesterases by carbamates is the carbamoylation of a specific serine residue within the enzyme's catalytic triad. nih.gov This reaction is essentially a nucleophilic attack by the hydroxyl group of the active site serine on the electrophilic carbonyl carbon of the carbamate. researchgate.net This results in the formation of a covalent bond, creating a stable, but not permanent, carbamoyl-enzyme intermediate. nih.gov The leaving group, which is the alcoholic or phenolic portion of the carbamate molecule, is released during this step.

The rate of carbamoylation is a critical determinant of the inhibitor's potency. This rate is influenced by the chemical nature of the carbamate, including the substituents on the nitrogen atom and the properties of the leaving group. For instance, the presence of a protonated heterocyclic nitrogen in the leaving group of some carbamates may facilitate a favorable π-cationic interaction with specific residues in the enzyme's active site gorge, such as tryptophan 86 (Trp86) in AChE, thereby stabilizing the inhibitor for reaction. researchgate.net

Decarbamoylation Kinetics and Enzyme Reactivation

The carbamoylated enzyme is catalytically inactive. The recovery of enzyme activity depends on the hydrolysis of the carbamoyl-enzyme bond, a process known as decarbamoylation. nih.gov This step regenerates the free, active enzyme and releases the carbamic acid, which subsequently decomposes.

Decarbamoylation is typically a much slower process than the deacetylation that occurs after the hydrolysis of acetylcholine. nih.gov The rate of this reactivation varies significantly depending on the structure of the carbamoyl group, with half-lives for carbamoylated AChEs ranging from minutes to several days. nih.gov This slow rate of reactivation is the reason carbamates are classified as slowly reversible or pseudo-irreversible inhibitors. The rate of decarbamoylation is generally independent of the leaving group of the original carbamate inhibitor. nih.gov

Comparative Analysis of Carbamoylation and Decarbamoylation Rates for Various Carbamates

The rates of carbamoylation (inhibition) and decarbamoylation (reactivation) are key parameters that define the inhibitory profile of a carbamate. These rates are highly dependent on the specific chemical structure of the carbamate, particularly the substituents on the carbamoyl nitrogen.

Studies on various carbamates have shown that the size and nature of the N-substituents significantly impact these kinetic constants. For example, increasing the size of the alkyl substituents on the carbamoyl nitrogen generally leads to a decrease in the decarbamoylation rate.

Below is an interactive table comparing the decarbamoylation rate constants for AChE inhibited by different types of carbamates.

| Carbamoyl Group | Decarbamoylation Rate Constant (k₃) | Half-life of Reactivation |

| N-monomethylcarbamoyl | ~0.013 min⁻¹ | ~53 minutes |

| N,N-dimethylcarbamoyl | Slower than N-monomethyl | Longer than 53 minutes |

| N-ethyl-N-methylcarbamoyl | ~0.00016 min⁻¹ | ~72 hours |

| N,N-diethylcarbamoyl | ~1-2 x 10⁻⁵ min⁻¹ | ~30-60 days |

Note: The values presented are approximate and can vary based on the specific carbamate compound and experimental conditions. The data for N,N-dimethylcarbamoyl is qualitative, indicating a slower rate compared to the N-monomethyl derivative as part of a general trend. nih.gov

Structure-Mechanism Relationships for Enzyme Inhibition

Role of Carbamate N-Substituents on Enzyme Binding and Inhibition Potency

The substituents on the nitrogen atom of the carbamate group play a crucial role in determining the inhibitor's binding affinity and its rates of carbamoylation and decarbamoylation. The size, shape, and electronic properties of these substituents can influence how the inhibitor fits into the active site of the enzyme and its reactivity.

For instance, in a series of phenothiazine (B1677639) carbamates, those with compact alkyl groups, such as isopropyl, showed more potent AChE inhibition compared to other alkyl carbamates. researchgate.net This suggests that the compact nature of the substituent may facilitate the passage of the inhibitor down the enzyme's active site gorge to the catalytic serine. researchgate.net

Furthermore, the nature of the N-substituents can confer selectivity for either AChE or BChE. In one study, N-methyl carbamates showed minimal enzyme selectivity, while N-ethyl carbamates had a moderate preference for BChE. nih.gov In contrast, N-aryl substituents can lead to high selectivity for either enzyme depending on the specific aryl group. nih.gov

Stereochemical Influence on Enzyme-Carbamate Interactions

Cholinesterases are chiral molecules, and as such, they can exhibit stereoselectivity in their interactions with chiral inhibitors. The three-dimensional arrangement of atoms in a carbamate inhibitor can significantly affect its binding affinity and inhibitory potency.

For many chiral carbamates, one enantiomer is often a more potent inhibitor than the other. This is because the active site of the enzyme has a specific three-dimensional topography, and one enantiomer may fit better and orient its carbamoyl group more favorably for the reaction with the active site serine. nih.gov For example, in a study of several series of chiral carbamate inhibitors, the enantiomer with the S-configuration was consistently more potent than the corresponding R-enantiomer. nih.gov In the case of physostigmine, a well-known carbamate inhibitor, the naturally occurring (-)-enantiomer is a potent inhibitor, while the (+)-enantiomer has minimal activity. nih.gov This highlights the critical role of stereochemistry in the design and activity of carbamate-based cholinesterase inhibitors.

General Esterase Inhibition Beyond Cholinesterases

While carbamates are widely recognized for their inhibitory effects on cholinesterases, their interactions extend to a broader range of esterases, particularly serine hydrolases. These enzymes play crucial roles in various physiological processes, including the metabolism of endogenous and xenobiotic compounds. The inhibitory mechanism of carbamates typically involves the carbamoylation of the active site serine residue of the enzyme, leading to a temporary loss of catalytic activity. This inhibition is often described as pseudo-irreversible because the carbamoylated enzyme is generally stable, yet can undergo slow spontaneous hydrolysis to regenerate the active enzyme. nih.gov

Carboxylesterases (CES) are a major class of serine hydrolases found predominantly in the liver and small intestine, where they are involved in the metabolism of a wide variety of ester-containing drugs and other foreign compounds. nih.gov Due to the structural similarities in the active sites of serine hydrolases, carbamate compounds designed to target one enzyme may exhibit off-target inhibition of others, including carboxylesterases. For instance, carbamate-based inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) have been shown to inhibit human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2). nih.gov

While specific kinetic data for 2-(Methylamino)ethyl dimethylcarbamate (B8479999) is not available, the inhibitory constants of other carbamates against human CES1 and CES2 can provide an insight into the potential interactions.

Table 1: Illustrative Bimolecular Rate Constants for the Inhibition of Human Carboxylesterases by Selected Carbamates This table presents data for other carbamate compounds to illustrate the potential for carboxylesterase inhibition.

| Carbamate Inhibitor | Target Enzyme | k_inact/K_i (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| JZL184 | hCES1 | (3.9 ± 0.2) x 10³ | nih.gov |

| hCES2 | (2.3 ± 1.3) x 10² | nih.gov | |

| URB597 | hCES1 | (4.5 ± 1.3) x 10³ | nih.gov |

| hCES2 | (3.9 ± 1.0) x 10³ | nih.gov |

The metabolism of carbamates is a critical process that determines their duration of action and elimination from the body. This process is generally divided into two phases. longdom.org

Phase I Reactions: The initial phase of metabolism typically involves the introduction or unmasking of a functional group to increase the polarity of the compound. For carbamates, the primary Phase I metabolic pathway is hydrolysis of the ester bond, often catalyzed by carboxylesterases. nih.gov In the case of 2-(Methylamino)ethyl dimethylcarbamate, hydrolysis would yield dimethylcarbamic acid and 2-(methylamino)ethanol (B44016). Dimethylcarbamic acid is unstable and would likely decompose to dimethylamine (B145610) and carbon dioxide.

Another potential Phase I reaction for N,N-disubstituted compounds like this compound is oxidative N-dealkylation, which is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov This would involve the removal of one of the methyl groups from the nitrogen atom of the carbamate.

Phase II Reactions: Following Phase I metabolism, the resulting metabolites often undergo conjugation reactions in Phase II, where an endogenous polar molecule is attached to the metabolite, further increasing its water solubility and facilitating its excretion. longdom.orgnih.gov The hydroxyl group of 2-(methylamino)ethanol, formed during hydrolysis, would be a likely site for Phase II conjugation. Common conjugation reactions include glucuronidation, where glucuronic acid is added, and sulfation, where a sulfate (B86663) group is added. These conjugated metabolites are then readily eliminated from the body, primarily through urine. epa.gov

Development of Carbamate-Based Chemical Probes for Enzyme Studies

The ability of carbamates to covalently modify the active site of serine hydrolases has been exploited in the development of chemical probes for studying enzyme function. stanford.edu These probes can be used to identify the targets of a particular compound, assess enzyme activity, and investigate the localization of enzymes within cells.

A powerful approach in the design of chemical probes is the incorporation of a "clickable" functional group, such as an alkyne or an azide (B81097). nih.gov This allows for the subsequent attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, through a highly efficient and specific chemical reaction known as click chemistry. nih.gov

The design of a clickable carbamate analogue of this compound would involve modifying its structure to include an alkyne or azide group. This modification should ideally not significantly alter the inherent reactivity and selectivity of the carbamate for its target enzyme. A common strategy is to replace a non-critical part of the molecule with the clickable handle. nih.gov

The synthesis of such a probe would likely follow standard organic chemistry procedures. For example, a precursor alcohol containing an alkyne group could be reacted with dimethylcarbamoyl chloride to form the desired clickable carbamate. The choice of the leaving group on the carbamate can also be tuned to modulate the reactivity of the probe. nih.gov

Clickable carbamate probes are valuable tools for activity-based protein profiling (ABPP), a technique used to study the active enzymes in a complex biological sample, such as a cell lysate or even in living cells. nih.govnih.gov

In a typical in vitro ABPP experiment, the proteome of interest is incubated with the clickable carbamate probe. The probe will covalently label the active serine hydrolases it has an affinity for. After the labeling step, a reporter tag (e.g., a fluorescent dye with an azide group if the probe has an alkyne) is attached via click chemistry. The labeled proteins can then be visualized by gel electrophoresis and fluorescence scanning, or identified by mass spectrometry. nih.govresearchgate.net

This approach allows for the investigation of:

Enzyme Activity: The intensity of the fluorescent signal from a labeled enzyme is proportional to its activity.

Enzyme Localization: By using fluorescent probes in conjunction with microscopy techniques, the subcellular localization of active enzymes can be determined in fixed or living cells. mit.eduacs.org

Inhibitor Specificity: The probes can be used in a competitive manner to assess the selectivity of an unlabeled inhibitor. The proteome is pre-incubated with the inhibitor, followed by the addition of the clickable probe. A decrease in the labeling of a particular enzyme indicates that it is a target of the inhibitor. nih.gov

Therefore, a clickable analogue of this compound could be a valuable tool to identify its specific enzymatic targets within the serine hydrolase family and to study their activity and localization in various in vitro models.

Derivatives and Analogues of 2 Methylamino Ethyl Dimethylcarbamate for Research Applications

Synthesis of Modified Carbamate (B1207046) Structures

The synthesis of carbamates can be achieved through various established methods, including the reaction of amines with chloroformates, the Curtius rearrangement of acyl azides followed by trapping with alcohols, and the use of dialkyl carbonates. nih.govorganic-chemistry.org These methods allow for systematic modifications of the core structure of 2-(methylamino)ethyl dimethylcarbamate (B8479999) to investigate structure-activity relationships and develop new research tools.

Variations in the Amine Moiety (e.g., Methylamino to Dimethylamino, Alkyl Chains)

Altering the substituents on the nitrogen atom of the carbamate can significantly influence the molecule's properties, such as its nucleophilicity, steric profile, and biological activity. A common modification is the conversion of the secondary methylamino group to a tertiary dimethylamino group or the introduction of longer alkyl chains.

One straightforward method to achieve N-alkylation involves a three-component coupling reaction. This can be accomplished by reacting a primary amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. nih.gov For instance, to synthesize an analogue with a dimethylamino group, one could start with N,N-dimethylethanolamine and react it with a suitable carbamoylating agent. A patent describes a method for synthesizing tert-butyl 2-(methylamino)ethylcarbamate, a closely related analogue, which involves the reduction of an intermediate formed from N-tert-butoxycarbonyl-1,2-ethylenediamine and paraformaldehyde. google.com

The synthesis of N-substituted carbamates can also be achieved from urea derivatives and dimethyl carbonate, catalyzed by solid-supported catalysts, offering an atom-economical and environmentally benign approach. mdpi.com These methods provide access to a diverse range of N-alkyl and N,N-dialkyl carbamate derivatives, allowing for a systematic exploration of the impact of the amine moiety on molecular function.

| Starting Material | Reagents | Product | Key Features of the Method |

|---|---|---|---|